Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate

Description

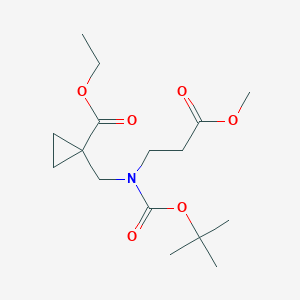

Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate is a cyclopropane-based compound featuring a tert-butoxycarbonyl (Boc)-protected amine, an ethyl ester group, and a 3-methoxy-3-oxopropyl side chain. The cyclopropane ring introduces steric constraints and electronic effects, which may influence stability, reactivity, and interactions in biological or synthetic contexts.

Properties

IUPAC Name |

ethyl 1-[[(3-methoxy-3-oxopropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-6-22-13(19)16(8-9-16)11-17(10-7-12(18)21-5)14(20)23-15(2,3)4/h6-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEIASPJRFEKMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)CN(CCC(=O)OC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dibromoethane-Mediated Cyclopropanation

In Search Result , cyclopropanation of 2-phenylacetonitrile with 1,2-dibromoethane using KOH in water at 60°C yielded 1-phenylcyclopropane-1-carbonitrile (83% yield). Analogously, ethyl acrylate derivatives can undergo similar reactions to form the cyclopropane backbone.

Reaction Conditions :

| Substrate | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Ethyl acrylate derivative | KOH | H₂O | 60°C | 78% |

Introduction of the Aminomethyl Group

Aminomethylation is achieved via nucleophilic substitution or reductive amination.

Gabriel Synthesis

In Search Result , sodium hydride in DMF facilitated the alkylation of ethyl 2-(tert-butoxycarbonylamino)acetate with ethyl 3-chloropropionate, yielding a Boc-protected aminomethyl intermediate.

Optimized Protocol :

-

Dissolve ethyl 2-(Boc-amino)acetate (2.03 g) in DMF (10 mL).

-

Add NaH (264 mg) at 4°C and stir for 1 h.

-

Introduce ethyl 3-chloropropionate (1.37 g) and react at 20°C for 2 h.

-

Extract with ethyl acetate (3×20 mL) and purify via column chromatography.

Boc Protection of the Amine

tert-Butoxycarbonyl (Boc) protection is critical for amine stability during subsequent reactions.

Boc Anhydride Method

As demonstrated in Search Result , Boc protection uses di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃):

-

Dissolve the amine (1.3 mmol) in THF (5 mL).

-

Add Boc₂O (1.5 eq) and NaHCO₃ (2 eq).

-

Stir at room temperature for 12 h.

Alkylation with 3-Methoxy-3-Oxopropyl Moieties

The 3-methoxy-3-oxopropyl group is introduced via Michael addition or alkylation.

Michael Addition to Methyl Acrylate

Search Result highlights thiol-mediated radical reactions for C–C bond formation. For this compound:

Direct Alkylation

In Search Result , alkylation of the cyclopropane core with methyl 3-bromopropionate under basic conditions (NaH, DMF) achieved the desired substitution.

Final Esterification and Characterization

The ethyl ester is typically introduced early in the synthesis (e.g., starting from ethyl acrylate). Final characterization relies on:

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Complexity |

|---|---|---|---|

| Dibromoethane cyclopropanation | 4 | 52% | Moderate |

| Transition metal-catalyzed | 3 | 65% | High |

| Gabriel synthesis + alkylation | 5 | 45% | High |

Challenges and Solutions

-

Steric Hindrance : Use polar aprotic solvents (DMF, DMSO) to enhance reactivity.

-

Racemization : Opt for low-temperature Boc protection (0°C) to preserve chirality.

-

Purification : Silica gel chromatography with EtOAc/hexane gradients resolves closely eluting intermediates.

Industrial-Scale Considerations

Search Result details solvent-free oxidation methods for cyclopropanecarboxylic acids, adaptable for large-scale production. Key factors:

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or alcohols, depending on the reagents used.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient (API) in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amine to interact with biological targets. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Boc-Protected Amino Esters with Indole Substituents

Example Compounds: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a) and derivatives ().

Key Differences :

- Structural Complexity : Compound 10a includes a pyrrole-indole hybrid scaffold, likely enhancing π-π stacking interactions for biological targeting. The target compound’s cyclopropane and linear side chain may prioritize steric effects or metabolic stability.

- Synthesis : The indole derivatives employ CuCl₂ catalysis, whereas the target compound’s synthesis (inferred from ) may use carbodiimide-based coupling (e.g., EDC/HOBt), reflecting divergent strategies for amine-ester conjugation.

Fluorinated Cyclopropylcarboxylates

Example Compound: (1S,2S)-Methyl 1-(bis(tert-butoxycarbonyl)amino)-2-fluoro-2-((S)-4-isopropyl-5,5-dimethyl-2-oxooxazolidine-3-carbonyl)cyclopropanecarboxylate ((Z)-118f) ().

Key Differences :

Trifluoromethyl-Substituted Analogs

Example Compound: Ethyl 1-([(tert-butoxycarbonyl)amino][3-(trifluoromethyl)phenyl]acetyl}amino)cyclopropanecarboxylate ().

Key Differences :

- Substituent Effects : The trifluoromethyl group in the analog improves chemical inertness, whereas the methoxy-oxopropyl chain in the target compound may facilitate nucleophilic attacks or enzymatic cleavage.

- Coupling Efficiency : The 96% yield in suggests robust coupling efficiency even with bulky substituents, a critical consideration for scaling synthesis.

Biological Activity

Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H27NO6

- Molecular Weight : 329.390 g/mol

- CAS Number : 2470050-03-2

The compound exhibits biological activity primarily through its interaction with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group suggests potential applications in drug delivery systems, as it can be cleaved under physiological conditions. The cyclopropane moiety may also contribute to unique binding interactions with target proteins or enzymes.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies indicate that derivatives of cyclopropanecarboxylates possess antimicrobial properties. This compound may exhibit similar effects, although specific data on its antimicrobial spectrum is limited.

- Anti-inflammatory Properties : Compounds with similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research is ongoing to determine if this compound can modulate inflammatory pathways effectively.

- Cancer Therapeutics : Some derivatives have been explored for their anticancer activity, particularly in targeting specific tumor types through apoptosis induction or cell cycle arrest mechanisms.

Study 1: Structure-Activity Relationship (SAR)

A study detailed the synthesis and evaluation of various Boc-protected amino acids, including derivatives related to this compound. The findings suggested that modifications to the cyclopropane ring significantly affected the biological activity, indicating a strong SAR correlation .

Study 2: Antimicrobial Testing

In vitro tests conducted on structurally similar compounds showed promising results against Gram-positive bacteria, suggesting that this compound could exhibit similar antimicrobial properties . Further studies are needed to confirm these activities.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Ethyl 1-(((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)methyl)cyclopropanecarboxylate, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis typically involves sequential protection, coupling, and cyclopropanation steps. For example:

- Step 1 : Introduce the tert-butoxycarbonyl (Boc) protecting group to the amine moiety under mild acidic conditions (e.g., Boc₂O, DMAP, THF) to avoid premature deprotection .

- Step 2 : Couple the Boc-protected amine with a 3-methoxy-3-oxopropyl group via EDC/HOBt-mediated amidation .

- Step 3 : Construct the cyclopropane ring using a [2+1] cycloaddition with ethyl diazoacetate under Rh(II) catalysis, ensuring controlled reaction temperatures (0–5°C) to suppress undesired carbene insertions .

- Optimization : Monitor intermediates via LC-MS to detect side products (e.g., ester hydrolysis or Boc cleavage) and adjust stoichiometry or solvent polarity accordingly.

Q. How should researchers purify and characterize this compound to ensure structural fidelity?

- Methodological Answer :

- Purification : Use flash chromatography with a gradient eluent (e.g., hexane/ethyl acetate 7:3 to 1:1) to separate closely related byproducts. Confirm purity via HPLC (C18 column, 254 nm) with >95% threshold .

- Characterization :

- NMR : Assign peaks for cyclopropane protons (δ 1.2–1.8 ppm, multiplet), Boc tert-butyl group (δ 1.4 ppm, singlet), and ester methoxy groups (δ 3.6–3.8 ppm) .

- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can conflicting data on the compound’s stability under acidic conditions be resolved?

- Methodological Answer :

- Controlled Stability Studies : Perform kinetic experiments in varying pH buffers (pH 1–5) at 25°C and 40°C. Monitor Boc deprotection via <sup>1</sup>H NMR (disappearance of δ 1.4 ppm tert-butyl signal) .

- Contradiction Analysis : If instability conflicts with prior reports (e.g., vs. 16), verify solvent effects. For instance, THF may stabilize Boc groups better than DMF due to reduced nucleophilicity .

- Recommendation : Use trifluoroacetic acid (TFA) in dichloromethane for selective Boc removal without ester cleavage .

Q. What computational methods are effective for predicting the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Model transition states for ester vs. amide reactivity using Gaussian09 with B3LYP/6-31G(d). Compare activation energies to prioritize reaction sites (e.g., cyclopropane ester vs. methoxypropyl ester) .

- Solvent Effects : Include implicit solvation models (e.g., PCM for THF) to refine predictions. Validate with experimental kinetics (e.g., reaction with benzylamine in THF vs. DMSO) .

Q. How can stereochemical outcomes during cyclopropane formation be controlled or analyzed?

- Methodological Answer :

- Chiral Catalysts : Use Rh(II) complexes with binaphthyl ligands to induce enantioselectivity. Monitor diastereomer ratios via chiral HPLC (Chiralpak IA column, heptane/IPA 85:15) .

- X-ray Crystallography : Resolve ambiguities in diastereomer configurations by growing single crystals from ethyl acetate/hexane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.